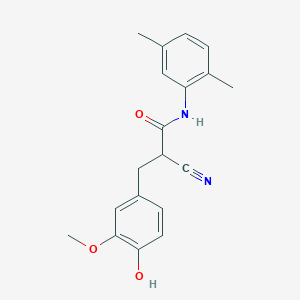![molecular formula C12H21NO5 B2750404 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2031258-56-5](/img/structure/B2750404.png)
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, a methoxy group, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the Boc group, which is an acid-labile protecting group.
作用機序
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during the synthesis process, preventing it from unwanted reactions .
Biochemical Pathways
The use of boc-protected amines is a common practice in the synthesis of complex organic molecules, including peptides and pharmaceuticals .
Pharmacokinetics
The boc group is typically removed (deprotected) from the molecule in the final stages of synthesis, often using strong acids . This suggests that the compound’s bioavailability may be influenced by the presence or absence of the Boc group.
Result of Action
The result of the action of this compound is largely dependent on the specific context in which it is used. In general, the Boc group serves to protect amine groups during synthesis, allowing for the creation of complex molecules without unwanted side reactions . The specific molecular and cellular effects would therefore depend on the nature of the final product.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the process of adding the Boc group to amines requires the presence of a base and can be performed under aqueous conditions . The removal of the Boc group, on the other hand, typically requires the use of strong acids . Therefore, both the pH and the solvent used can significantly influence the efficacy of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are common for Boc deprotection.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
科学的研究の応用
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is used in various scientific research applications:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
1-[(Tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
1-[(Tert-butoxy)carbonyl]amino]cyclopropanecarboxylic acid: Features a cyclopropane ring instead of a pyrrolidine ring.
Uniqueness
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the methoxy group and the specific substitution pattern on the pyrrolidine ring. This makes it particularly useful in specific synthetic applications where selective protection and deprotection of amine groups are required.
特性
IUPAC Name |
4-methoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(17-5)6-12(13,4)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBCEUHYFOZHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
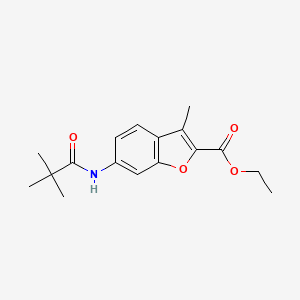

![1-(cyclopropanesulfonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2750327.png)
![methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2750330.png)

![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2750333.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)
![ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate](/img/structure/B2750336.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2750337.png)
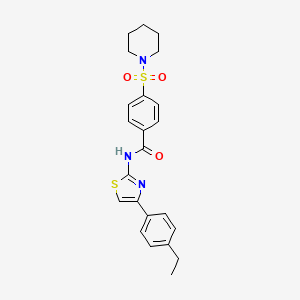
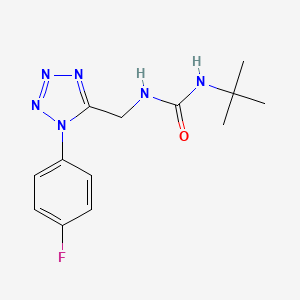
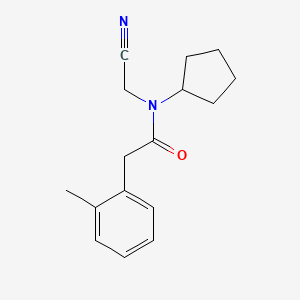
![6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2750341.png)
